REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=O)=[CH:5][CH:4]=1)[CH3:2].S(Cl)(Cl)=O.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16].O>C(Cl)Cl.CCCCCC>[C:15]([NH:19][C:8]([C:6]1[S:7][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1)=[O:10])([CH3:18])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent and excess reagent were removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 130 mL of chloroform
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the crude product was precipitated by addition of hexane
|
Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:6 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C=1SC(=CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |